molecular formula C9H16N2O B1435951 2-(Piperidin-4-yl)cyclopropane-1-carboxamide CAS No. 1856210-75-7

2-(Piperidin-4-yl)cyclopropane-1-carboxamide

Cat. No. B1435951
M. Wt: 168.24 g/mol
InChI Key: AMKIVPMPOIOXOM-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)cyclopropane-1-carboxamide” is a compound that has been studied for its potential therapeutic applications . It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The specifics of these reactions are not detailed in the available literature .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 168.24 g/mol. Further physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

PET Imaging and Neuroinflammation

  • [11C]CPPC, a derivative of 2-(Piperidin-4-yl)cyclopropane-1-carboxamide, is significant for PET imaging. It specifically targets the CSF1R, a microglia-specific marker, enabling noninvasive imaging of reactive microglia and disease-associated microglia. This is crucial for understanding neuroinflammation in neuropsychiatric disorders, traumatic brain injury, Alzheimer’s disease, and Parkinson’s disease (Horti et al., 2019).

Synthesis and Drug Development

  • The compound has been used in the development of CGRP receptor antagonists, with applications in creating new therapeutic agents (Cann et al., 2012).
  • It's also involved in the development of poly(ADP-ribose)polymerase (PARP) inhibitors, which are significant in treating BRCA-1 and BRCA-2 deficient cancer cells (Jones et al., 2009).

Chemical Synthesis

  • New methods for preparing derivatives of 2-(Piperidin-4-yl)cyclopropane-1-carboxamide have been explored for various synthetic applications. This includes the synthesis of pyrroles, pyrrolines, and pyrrolizidines (Wasserman et al., 1989).

Biological Activity

  • Derivatives of this compound have been synthesized and characterized for their biological activities, including fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
  • Antiproliferative properties of certain derivatives have been identified, acting as tubulin inhibitors and demonstrating potential in cancer treatment (Krasavin et al., 2014).

Pharmacological Research

  • Research has been conducted on 2-(Piperidin-4-yl)cyclopropane-1-carboxamide derivatives for their potential in imaging serotonin receptors, which is significant for understanding and treating neuropsychiatric disorders (Choi et al., 2015).

Future Directions

Piperidine-containing compounds, such as “2-(Piperidin-4-yl)cyclopropane-1-carboxamide”, are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of these compounds .

properties

IUPAC Name

2-piperidin-4-ylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-9(12)8-5-7(8)6-1-3-11-4-2-6/h6-8,11H,1-5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKIVPMPOIOXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)cyclopropane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-yl)cyclopropane-1-carboxamide
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2-(Piperidin-4-yl)cyclopropane-1-carboxamide
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2-(Piperidin-4-yl)cyclopropane-1-carboxamide
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2-(Piperidin-4-yl)cyclopropane-1-carboxamide
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2-(Piperidin-4-yl)cyclopropane-1-carboxamide
Reactant of Route 6
2-(Piperidin-4-yl)cyclopropane-1-carboxamide

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